molecular formula C14H26N4O6S B14208367 L-Valyl-L-seryl-L-cysteinyl-L-alanine CAS No. 798541-29-4

L-Valyl-L-seryl-L-cysteinyl-L-alanine

Cat. No.: B14208367
CAS No.: 798541-29-4
M. Wt: 378.45 g/mol
InChI Key: NHHVKRLVZHZDOS-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of the amino acids valine (Val), serine (Ser), cysteine (Cys), and alanine (Ala) in sequential order. Instead, analogous peptides with overlapping sequences or functional groups are analyzed below to infer its properties .

Properties

CAS No.

798541-29-4

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(22)17-8(4-19)11(20)18-9(5-25)12(21)16-7(3)14(23)24/h6-10,19,25H,4-5,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

NHHVKRLVZHZDOS-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, cysteine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for serine and valine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group in serine under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated serine derivatives.

Scientific Research Applications

L-Valyl-L-seryl-L-cysteinyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The serine residue can participate in hydrogen bonding and nucleophilic reactions, influencing enzyme activity and protein interactions. The valine and alanine residues contribute to the hydrophobicity and overall stability of the peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Valyl-L-seryl-L-cysteinyl-L-alanine with structurally or functionally related peptides from the evidence:

Compound Name CAS No. Sequence/Modifications Molecular Formula Molecular Weight Key Features
L-Alanyl-L-valyl-L-cysteinyl-L-cysteinylglycyl-L-seryl-L-alanine 666183-17-1 Ala-Val-Cys-Cys-Gly-Ser-Ala C₂₂H₃₉N₇O₉S₂ 609.717 g/mol Extended sequence with two cysteines; potential disulfide bond formation .
L-Valyl-L-serylglycyl-L-alanyl-O-phosphono-L-seryl- 722504-25-8 Val-Ser-Gly-Ala-O-phosphono-Ser C₁₉H₃₄N₅O₁₂P 571.47 g/mol Phosphorylated serine residue; enhances hydrophilicity and signaling potential .
L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl- 655230-55-0 Ser-Ile-D-Lys-Val-Ala C₂₈H₅₃N₇O₈ 611.76 g/mol Contains D-lysine, altering stereochemistry and receptor interactions .
L-Cysteinyl-L-valine 32467-91-7 Cys-Val C₈H₁₆N₂O₃S 220.29 g/mol Simplest analog; highlights cysteine-valine interactions in redox systems .

Key Comparative Insights

Structural Complexity :

  • The target tetrapeptide (Val-Ser-Cys-Ala) is shorter than 666183-17-1 (7 residues) but shares cysteine, enabling redox activity. Longer peptides like 666183-17-1 may form intramolecular disulfide bonds, enhancing stability .
  • Phosphorylated analogs (e.g., 722504-25-8) demonstrate how post-translational modifications (PTMs) like phosphorylation could influence solubility and biological activity in the target peptide .

Stereochemical Variations :

  • The presence of D-lysine in 655230-55-0 underscores the impact of stereochemistry on peptide-receptor binding, a factor absent in the target compound but critical in drug design .

Functional Roles :

  • Cysteine-containing peptides (e.g., 32467-91-7) are often involved in antioxidant systems (e.g., glutathione analogs), suggesting the target peptide may participate in redox regulation .

Solubility and Stability :

  • Shorter peptides (e.g., 32467-91-7) typically exhibit higher solubility than longer chains (e.g., 666183-17-1). The target peptide’s intermediate length may balance solubility and functional complexity .

Research Findings and Limitations

  • Disulfide Bond Potential: Cysteine-rich peptides like 666183-17-1 are studied for their role in protein folding and metal chelation, which could extend to the target peptide if disulfide bonds form .
  • Stereochemical Specificity: Peptides with D-amino acids (e.g., 655230-55-0) are rare in nature but valuable in synthetic biology, contrasting with the target’s all-L configuration .

Limitations : Direct data on the target peptide’s synthesis, stability, or bioactivity are absent in the evidence. Comparisons rely on extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.